Elatol

Descripción

Natural Occurrence and Isolation from Marine Algae

Elatol is a secondary metabolite naturally produced by certain marine organisms, primarily red algae. The isolation process typically involves collecting the algal biomass, which is then cleaned, dried, and exhaustively extracted using organic solvents such as ethanol, n-hexane, or dichloromethane. conicet.gov.arnih.govmdpi.com The resulting crude extract is then subjected to further purification steps, often involving chromatographic techniques, to yield pure this compound. hilarispublisher.com

The genus Laurencia, belonging to the Rhodomelaceae family, is renowned as one of the most prolific producers of halogenated secondary metabolites, with this compound being a prominent example. conicet.gov.arnih.gov Several species within this genus have been identified as dominant sources of the compound.

Laurencia elata : This Australian red alga was the first species from which this compound was isolated. conicet.gov.arnih.gov

Laurencia dendroidea : Found widely along the Brazilian coast, this species is a significant producer of this compound, which is often its major secondary metabolite. nih.govmdpi.comnih.gov

Laurencia microcladia : Specimens of this species, collected from locations including Southern Brazil and the Mediterranean Sea, have been shown to produce this compound as a major constituent. conicet.gov.arnih.gov

Laurencia obtusa : This species is another well-documented source of this compound. mdpi.comnih.govresearchgate.net

Table 1: Dominant Producers of this compound

| Species Name | Noted Geographic Location of Collection | Reference |

|---|---|---|

| Laurencia elata | Australia | conicet.gov.arnih.gov |

| Laurencia dendroidea | Brazil | nih.govmdpi.comnih.gov |

| Laurencia microcladia | Southern Brazil, Mediterranean Sea | conicet.gov.arnih.gov |

| Laurencia obtusa | Brazil, Canary Islands | mdpi.comnih.govresearchgate.net |

This compound is predominantly found in Laurencia species inhabiting tropical and subtropical coastal regions. conicet.gov.ar Its production is not merely a metabolic curiosity but serves crucial ecological functions for the algae. The synthesis of this compound is considered a form of chemical defense, protecting the seaweed from various environmental pressures. nih.govnih.gov

Research indicates that this compound acts as an anti-herbivory agent, deterring marine herbivores from consuming the algae. nih.govresearchgate.netresearchgate.net It also possesses antifouling properties, preventing the settlement and growth of microorganisms and larvae on the algal surface. researchgate.netresearchgate.net The concentration of this compound can exhibit significant variability, both between different populations and within individuals of the same population. researchgate.net This variation is thought to be influenced by environmental factors such as temperature and salinity, suggesting that its production may be an adaptive response to local ecological conditions. nih.govnih.gov

Historical Context of Initial Academic Inquiry and Subsequent Research Trajectories

The academic journey of this compound began in 1974, when Sims et al. first reported its isolation and structural elucidation from the red alga Laurencia elata collected in Australia. conicet.gov.arnih.gov This initial discovery placed this compound within the chamigrene class of sesquiterpenoids.

Following its discovery, research initially focused on identifying this compound and related compounds in other Laurencia species from various geographical locations, establishing its prevalence within the genus. conicet.gov.ar The research trajectory then expanded significantly to investigate the compound's biological and ecological roles. Scientists began exploring its function as a chemical defense mechanism in the 1980s and 1990s. conicet.gov.ar

More recent research has taken a deeper dive into the specific biological activities of this compound at the molecular level. This has led to investigations into its potent antiprotozoal, antibacterial, cytotoxic, and anticancer properties, marking a shift from marine ecology to pharmacology and molecular biology. nih.govmdpi.comnih.gov Current studies are focused on delineating its precise mechanisms of action, such as the inhibition of protein translation, which has positioned this compound as a molecule of interest for potential therapeutic applications. miami.eduresearchgate.net

Significance in Natural Product Chemistry, Chemical Ecology, and Molecular Biology Research

This compound holds considerable significance across multiple scientific fields due to its unique chemical structure and potent biological activities.

Natural Product Chemistry : In the field of natural product chemistry, this compound is a classic example of a halogenated sesquiterpene derived from a marine source. The Laurencia genus is a rich source of such structurally diverse compounds. nih.gov The presence of both bromine and chlorine atoms in its structure makes it a subject of biosynthetic and synthetic interest. Furthermore, this compound has served as a parent compound for the creation of semi-synthetic derivatives to probe structure-activity relationships and potentially enhance its biological effects. nih.gov

Chemical Ecology : this compound is a key compound in the study of marine chemical ecology, which examines chemically-mediated interactions between organisms. wikipedia.org Its roles as a defense against herbivory and biofouling are well-documented, providing a clear example of how secondary metabolites contribute to the survival and fitness of an organism in its natural environment. nih.govresearchgate.netresearchgate.net Studies on the variable production of this compound in response to environmental stimuli contribute to a broader understanding of phenotypic plasticity and adaptation in marine algae. researchgate.netnih.gov

Molecular Biology Research : In recent years, this compound has emerged as a significant molecule in molecular biology and biomedical research. It has demonstrated potent antiprotozoal activity against the parasites responsible for leishmaniasis (Leishmania amazonensis) and Chagas' disease (Trypanosoma cruzi). nih.govmdpi.comnih.gov Its mechanism in these cases appears to involve inducing mitochondrial dysfunction and oxidative stress in the parasites. mdpi.com In cancer research, this compound has been identified as a novel inhibitor of protein translation. miami.eduashpublications.org It targets the eukaryotic initiation factor 4A (eIF4A), an RNA helicase, and also acts as a potent inhibitor of mitochondrial protein synthesis. miami.eduresearchgate.netresearchgate.net This dual inhibition mechanism leads to cell cycle arrest and apoptosis in various cancer cell lines, particularly those derived from leukemia and lymphoma, making it a promising lead compound for further investigation in oncology. nih.govmiami.eduresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

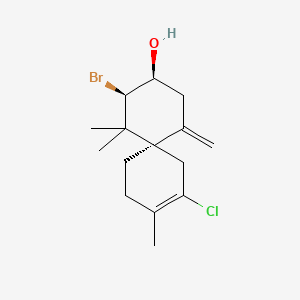

(3S,4R,6R)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrClO/c1-9-5-6-15(8-11(9)17)10(2)7-12(18)13(16)14(15,3)4/h12-13,18H,2,5-8H2,1,3-4H3/t12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKGRCIKQBHSNA-KCQAQPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC2(CC1)C(=C)CC(C(C2(C)C)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@]2(CC1)C(=C)C[C@@H]([C@@H](C2(C)C)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55303-97-4 | |

| Record name | Elatol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55303-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elatol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Structural Characterization and Stereochemical Aspects

Halogenation Patterns and Their Positional Isomerism (Chlorine and Bromine Substitutions)

A defining characteristic of Elatol is the presence of halogen atoms, specifically bromine and chlorine, incorporated into its molecular structure. The IUPAC name for this compound, (3S,4R,6S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-ol, explicitly indicates the positions of these substituents. nih.gov Bromine is typically found at the C-4 position, and chlorine is located at the C-10 position. nih.govchem960.com This specific halogenation pattern is crucial for this compound's unique chemical identity and contributes to its lipophilicity. The strategic placement of these halogens can also lead to various positional isomers within the broader chamigrane family, influencing their individual properties and reactivities. wikipedia.orgmt.com

Stereochemical Complexity: Multiple Chiral Centers and Quaternary Stereocenters

This compound exhibits significant stereochemical complexity, possessing multiple chiral centers that dictate its precise three-dimensional arrangement. chem960.comwikipedia.org A particularly notable feature is the presence of an all-carbon quaternary stereocenter. caltech.edunih.govcaltech.edu In the context of the chamigrane scaffold, this quaternary stereocenter is located at C-6, the spiro-carbon that links the two rings of the spiro[5.5]undecane core. nih.gov PubChem data indicates that this compound has a defined atom stereocenter count of three. chem960.com The existence of such complex stereochemistry, especially the quaternary stereocenter, presents considerable challenges in the synthetic replication of this compound and related chamigranes, often requiring sophisticated asymmetric synthetic methodologies. nih.govresearchgate.net

Advanced Spectroscopic and Crystallographic Methodologies in Structural Elucidation

The definitive structural characterization of this compound has been achieved through the application of a suite of advanced spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (e.g., 1H NMR, 13C NMR) and two-dimensional (e.g., COSY, HETCOR, NOESY) experiments, plays a pivotal role in determining the connectivity of atoms and elucidating the relative stereochemistry. anu.edu.aubruker.comiiserkol.ac.inacs.org Mass Spectrometry (MS) provides crucial information regarding the molecular formula and fragmentation patterns, aiding in the identification of the compound's elemental composition and substructures. anu.edu.aubruker.comiiserkol.ac.inmdpi.comtaylorandfrancis.com Infrared (IR) spectroscopy is employed to identify characteristic functional groups present in the molecule. anu.edu.aubruker.comtaylorandfrancis.com Ultimately, X-ray crystallography serves as the most powerful technique for unambiguously determining the absolute configuration and the complete three-dimensional structure of this compound in the solid state. anu.edu.aubruker.comiiserkol.ac.inacs.orgmdpi.comtaylorandfrancis.com The integration of data from these diverse methodologies is essential for a comprehensive and accurate structural elucidation. bruker.commdpi.comtaylorandfrancis.com

Biosynthetic Pathways and Enantioselective Chemical Synthesis

Proposed Biosynthetic Origins in Marine Organisms

Elatol, a chamigrene-type sesquiterpene, is a major secondary metabolite produced by several species of Laurencia red algae, such as Laurencia elata and Laurencia microcladia. researchgate.netnih.gov The biosynthesis of terpenes, including sesquiterpenes like this compound, generally begins with the linear condensation of five-carbon isoprenoid precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). rsc.orgresearchgate.net These precursors are synthesized via two main pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. While plants and red algae can utilize both, the MEP pathway's genes have been detected in Laurencia dendroidea, with evidence also suggesting the co-occurrence of the MVA pathway. mdpi.com

The subsequent steps involve terpene synthases (TPS) that catalyze cyclization reactions, rearrangements, and hydride shifts, converting prenyl diphosphate intermediates into diverse cyclic and acyclic terpene skeletons. rsc.orgbeilstein-journals.orgnih.gov These initial terpene skeletons then undergo further chemical modifications, significantly contributing to the diversity of red algal terpenes. rsc.org

The incorporation of halogen atoms (chlorine and bromine in the case of this compound) into organic molecules is a crucial step in the biosynthesis of many marine natural products. frontiersin.orgpsu.edunih.gov Enzymatic halogenation is performed by a group of enzymes known as halogenases. frontiersin.org These enzymes activate halide anions (Cl⁻, Br⁻) to introduce them into organic substrates. frontiersin.orgpsu.edu

There are typically three mechanistic classes of halogenases:

Electrophilic Halogenases : These enzymes oxidize the halide anion (X⁻) to an electrophilic species, likely hypohalous acid (HOX) or hypohalite (XO⁻), which then reacts with electron-rich organic substrates through electrophilic aromatic substitution, haloetherification, or halenium-induced π-cyclizations. frontiersin.orgnih.govnih.gov Heme-dependent and vanadate-dependent haloperoxidases fall into this category, requiring H₂O₂ and a metal cofactor. frontiersin.orgnih.gov

Nucleophilic Halogenases : These enzymes utilize halides as nucleophiles to catalyze Sɴ2 substitutions on electron-deficient carbon centers. nih.gov

Radical Halogenases : This class involves non-heme iron/2-oxoglutarate (2-OG) dependent enzymes that install halogens (Cl or Br) at non-activated carbon centers via a radical mechanism, similar to monooxygenase enzymes. frontiersin.orgnih.gov

In the marine environment, bromine often dominates over chlorine in natural organohalogen compounds, while chlorine is more prevalent in terrestrial counterparts. psu.edu The specific halogenating enzyme involved in this compound's biosynthesis would introduce both bromine and chlorine atoms into its complex structure.

Terpene cyclization pathways are central to forming the unique spiro[5.5]undecane core of chamigrene sesquiterpenes like this compound. Terpene synthases (TPS) are responsible for these intricate cyclization reactions, which involve high-energy carbocation intermediates. beilstein-journals.orgnih.gov These enzymes stabilize these intermediates along the pathway to yield the desired products. nih.gov

In sesquiterpene biosynthesis, multiple pathways can contribute to structural diversity. For instance, cyclization processes can be initiated at specific carbons (e.g., C1-C10 or C1-C11) of farnesyl pyrophosphate (FPP) derivatives, leading to various cyclic skeletons. rsc.orgbeilstein-journals.org Sequential rearrangements, often mediated by enzymatic carbocation intermediates, further contribute to the wide variety of terpenes found in red algae. rsc.org The precise cyclization cascade leading to the spirocyclic core of this compound is a complex enzymatic process.

Chemoenzymatic and Biomimetic Approaches to Biosynthesis

Chemoenzymatic synthesis combines chemical synthesis with enzymatic chemistry, offering a powerful method for efficient preparation of complex molecules. boddylab.ca This approach leverages the high selectivity and efficiency of enzymes for specific transformations, often for challenging steps that are difficult to achieve solely through traditional chemical methods. boddylab.cauq.edu.au Biomimetic synthesis, on the other hand, aims to mimic proposed natural biosynthetic pathways in the laboratory, testing hypotheses about how natural products are formed in living organisms. boddylab.cabeilstein-journals.org

While direct chemoenzymatic or biomimetic synthesis of this compound's full biosynthetic pathway is not extensively detailed in the provided search results, the principles of these approaches are highly relevant. Researchers often use biomimetic strategies to understand and replicate complex cyclization and halogenation steps observed in natural product biosynthesis. boddylab.cabeilstein-journals.orgrsc.org For instance, the identification of biosynthetic enzymes from marine organisms, such as terpene cyclases, holds promise for chemoenzymatic preparation of synthetically challenging scaffolds. rsc.org Combining peptide synthesis with enzymatic cyclization has, for example, enabled the formation of novel glycopeptide antibiotic analogues, demonstrating the utility of such enzymes in accessing biosynthetic processes in vitro. uq.edu.au Similarly, oxidative dimerization reactions have been employed in biomimetic syntheses of other natural products, based on their proposed enzymatic formation. beilstein-journals.org

Total Synthesis Strategies

The total synthesis of natural products like this compound is crucial for providing sufficient material for further biological characterization, especially when natural sources yield limited quantities. acs.org It also serves as an important platform for testing and demonstrating new synthetic methods and strategies. acs.org

The first catalytic asymmetric total synthesis of this compound was reported by Stoltz, Grubbs, and co-workers. scispace.comacs.orgnih.gov This synthesis was a significant achievement, given this compound's structural complexity, including its densely functionalized A ring with three stereocenters (one all-carbon quaternary) and a fully substituted chlorinated olefin in the B ring. scispace.com

Retrosynthetic analysis is a strategy that involves mentally deconstructing a target molecule into simpler, readily available starting materials by imagining the reverse of chemical reactions. numberanalytics.comslideshare.netlkouniv.ac.in Key steps in retrosynthesis include identifying functional groups and potential disconnection sites (bonds that can be broken) and performing functional group interconversions. numberanalytics.comslideshare.net The goal is to simplify the molecule and design efficient synthetic routes. slideshare.nete3s-conferences.org

For the total synthesis of this compound, the key retrosynthetic disconnections identified by Stoltz, Grubbs, and co-workers aimed to address its challenging structural motifs: scispace.comnih.gov

All-carbon quaternary stereocenter : This was envisioned to be formed via an enantioselective decarboxylative allylation reaction. scispace.comacs.orgnih.gov

Spirocyclic core and fully substituted chlorinated olefin : These challenging features were planned to be constructed concomitantly using a ring-closing metathesis (RCM) reaction. scispace.comacs.orgnih.gov

Specifically, the strategy involved envisioning this compound (1) arising from sequential reductive olefin transposition and diastereoselective reduction of an α-bromoketone (10). This α-bromoketone, in turn, would be obtained from bromination of an enone, which itself resulted from 1,2-addition of a methyl anion to a spirocycle (11). Intermediate 11 was conceived as the product of RCM of an α,ω-diene (12). scispace.com This approach was designed to be a general platform for accessing the chamigrene natural product family. scispace.comnih.gov

The total synthesis of this compound by Stoltz, Grubbs, and co-workers prominently featured two key methodological advances:

Enantioselective Decarboxylative Allylation : This reaction was crucial for generating the all-carbon quaternary stereocenter in this compound. scispace.comacs.orgnih.govresearchgate.net This method allows for the formation of sterically encumbered enantioenriched vinylogous esters. scispace.com

Ring-Closing Metathesis (RCM) : RCM was employed to simultaneously construct the spirocyclic core and the fully substituted chlorinated olefin of this compound. scispace.comacs.orgnih.govresearchgate.net This represented the first preparation of a fully substituted chlorinated olefin via RCM. scispace.com Ruthenium-based Grubbs catalysts are commonly used for olefin metathesis reactions. researchgate.net

These reactions addressed the significant synthetic challenges posed by this compound's complex structure, demonstrating a concise and enantioselective route to the chamigrene natural product family. scispace.com

Key Methodological Advances and Reactions

Enantioselective Decarboxylative Allylation for Stereocenter Formation

A key strategy in the catalytic asymmetric total synthesis of this compound involves enantioselective decarboxylative allylation to construct the all-carbon quaternary stereocenter researchgate.netscispace.comnih.govscilit.com. This method is crucial for forming sterically encumbered enantioenriched vinylogous esters, which are vital intermediates researchgate.netscispace.com. For instance, in the synthesis of (+)-elatol, the decarboxylative allylic alkylation (DAAA) of enol carbonate 219 using a Pd/(R)-L122 catalyst provided diene 220 with high yield and 87% enantiomeric excess (ee) researchgate.net.

Initially, direct alkylation of vinylogous ester with 4-iodo-2-methyl butene was sluggish, prompting a two-step procedure involving conjugate addition to methyl vinyl ketone (MVK) followed by Wittig methylenation thieme-connect.comcaltech.edu. The poor reactivity of the enol carbonate intermediate in the enantioselective allylation reaction was identified as a challenge, potentially stemming from slow alkylation rather than slow oxidative addition or decarboxylation caltech.edu. This methodology has been extended to synthesize other complex molecules containing all-carbon quaternary stereocenters nih.govrsc.org.

Ring-Closing Olefin Metathesis (RCM) for Spirocyclic Core and Chlorinated Olefin Formation

Ring-Closing Olefin Metathesis (RCM) is another pivotal step in this compound's synthesis, enabling the concomitant formation of its spirocyclic core and the challenging fully substituted chlorinated olefin researchgate.netscispace.comnih.govmedwinpublishers.comresearchgate.net. The generation of a fully substituted chlorinated olefin via RCM was a previously unexplored transformation, highlighting the advanced nature of this synthetic approach scispace.comcaltech.edu. The improved reactivity of specific catalysts, such as the less sterically demanding ruthenium carbenoid K (Grubbs catalyst), has been instrumental in achieving high yields (e.g., 97%) and scalability (e.g., 1.3 g scale) for the chloroalkene intermediate mdpi.com. RCM has emerged as a powerful tool for constructing complex cyclic targets, including medium- and large-sized rings medwinpublishers.comresearchgate.net.

Palladium-Catalyzed Asymmetric Alkylation

Palladium-catalyzed asymmetric alkylation plays a significant role in introducing chirality and forming key carbon-carbon bonds in this compound synthesis researchgate.netthieme-connect.comcaltech.edu. This method has been applied to access sterically encumbered enantioenriched vinylogous esters, which are crucial precursors researchgate.netscispace.com. While initial attempts at Pd-catalyzed asymmetric alkylation of certain enol carbonates provided low yields and mediocre enantioselectivities, improvements were achieved by incorporating more electron-withdrawing groups in the phosphinooxazoline (PHOX) ligand thieme-connect.comcaltech.edunih.gov. This approach is particularly valuable for forming all-carbon quaternary stereocenters, which are challenging to construct nih.govcaltech.edu.

Stereocontrolled Approaches and Diastereoselectivity in Synthesis

Achieving precise stereocontrol and diastereoselectivity is paramount in the synthesis of this compound due to its multiple chiral centers scispace.comnih.gov. Stereoselective synthesis refers to the preferential formation of one stereoisomer over others msu.edu. In the context of this compound, this involves controlling the formation of vicinal stereocenters, including the all-carbon quaternary stereocenter scispace.comcaltech.edu. While some reactions, like the homologation of boronic esters, can achieve complete diastereoselectivity in forming new stereogenic centers, the complexity of this compound's structure necessitates careful design of each synthetic step organic-chemistry.org. Challenges in stereocontrolled synthesis can arise from the influence of pre-existing chiral centers or the need to create new ones with high fidelity nih.govmsu.edu.

Challenges in Chemical Synthesis and Future Synthetic Methodologies

The synthesis of this compound, like many complex natural products, presents several challenges. These include the difficulty in forming densely functionalized rings, particularly those with all-carbon quaternary stereocenters and fully substituted olefins scispace.comnih.gov. Issues such as sluggish reaction kinetics and low yields in key steps, like Pd-catalyzed asymmetric alkylation, have been noted thieme-connect.comcaltech.edu. The complexity of this compound's structure has historically hindered the development of general synthetic strategies for the chamigrene family scispace.comresearchgate.net.

Future synthetic methodologies are focused on developing more efficient and general platforms for accessing such complex structures. This includes further optimization of catalytic systems, particularly those involving palladium and ruthenium, to improve yields, enantioselectivity, and scalability researchgate.netmdpi.com. Research is ongoing to expand the generality of RCM for tetrasubstituted alkenes and to develop novel methods for stereocontrolled halogenation mdpi.comnih.gov. The goal is to establish strategic and effective plans that minimize the number of steps while maximizing versatility and applicability to a broader range of natural products wiley.com.

Semi-Synthesis and Chemical Modification Studies of this compound Derivatives

Semi-synthesis and chemical modification studies of this compound derivatives are conducted to explore their structure-activity relationships and potentially enhance their biological properties, such as solubility and cytotoxic activity nih.govresearchgate.net.

Targeted Derivatization of Hydroxyl Groups (e.g., Hemisuccinates, Carbamates, Sulfamates)

Chemical modifications of this compound primarily target its hydroxyl groups to yield derivatives with varying polarities nih.govresearchgate.net. Common derivatizations include the formation of hemisuccinates, carbamates, and sulfamates nih.govresearchgate.net. These modifications can influence the compound's amphiphilic character, potentially improving absorption in biological systems and, in some cases, enhancing cytotoxic activity nih.gov.

For instance, studies on this compound and isoobtusol (B1255598) derivatives have shown that modifications on the hydroxyl group at C-9 can impact cytotoxicity nih.gov. While some derivatives like the hemisuccinate (compound 4) and sulfamates (compounds 5 and 8) of this compound were less active than the parent compound against certain cell lines (A549 and RD), these studies provide valuable insights into the structural requirements for biological activity nih.gov. The best results for cytotoxic activity against these cell lines were observed with the free hydroxyl or the hemisuccinate group nih.gov.

Table 1: Examples of this compound Derivatives and Their Synthesis

| Derivative Type | Reactant Used | Purpose/Outcome |

| Hemisuccinates | Succinic anhydride | To vary polarity; impact on cytotoxicity observed nih.gov |

| Carbamates | Chlorosulfonyl isocyanate | To vary polarity; impact on cytotoxicity observed nih.gov |

| Sulfamates | Chlorosulfonyl isocyanate | To vary polarity; impact on cytotoxicity observed nih.gov |

Table 2: Key Synthetic Steps and Their Role in this compound Synthesis

| Synthetic Step | Role in this compound Synthesis | Key Outcomes/Challenges |

| Enantioselective Decarboxylative Allylation | Forms all-carbon quaternary stereocenter | High enantiomeric excess (e.g., 87% ee); initial sluggishness improved by ligand modification researchgate.netthieme-connect.comcaltech.edu |

| Ring-Closing Olefin Metathesis (RCM) | Forms spirocyclic core and chlorinated olefin | First reported synthesis of fully substituted chlorinated olefin via RCM; high yields (e.g., 97%) researchgate.netscispace.comcaltech.edumedwinpublishers.commdpi.com |

| Palladium-Catalyzed Asymmetric Alkylation | Introduces chirality and forms C-C bonds | Access to sterically encumbered vinylogous esters; challenges with low yields addressed by ligand tuning researchgate.netthieme-connect.comcaltech.edunih.gov |

Exploration of Structural Analogues with Modified Polarity and Functionality

The high lipophilicity and consequent low aqueous solubility of natural products like this compound and its structural analogue, Isoobtusol, present limitations for further pharmacological studies. To address these challenges and explore their structure-activity relationships, chemical modifications have been performed, particularly on the hydroxyl groups of this compound and Isoobtusol, to yield derivatives with altered polarity. researchgate.net These modifications have included the synthesis of hemisuccinates, carbamates, and sulfamates. researchgate.net

Detailed in vitro cytotoxicity evaluations have been conducted on these semi-synthetic derivatives against human tumor cell lines, specifically non-small cell lung carcinoma (A549) and human embryo rhabdomyosarcoma (RD) cells. researchgate.net The parent compounds, this compound (1) and Isoobtusol (2), exhibited significant cytotoxicity. This compound demonstrated a half-maximal cytotoxic concentration (CC₅₀) of 4.8 µM against A549 cells and 6.24 µM against RD cells. researchgate.net Isoobtusol showed a CC₅₀ of 14.24 µM against RD cells. researchgate.net

The cytotoxic activities of this compound, Isoobtusol, and their semi-synthetic derivatives are summarized in the table below:

| Compound Number | Compound Name | CC₅₀ (µM) against A549 cells | CC₅₀ (µM) against RD cells |

| 1 | This compound | 4.8 | 6.24 |

| 2 | Isoobtusol | Not specified | 14.24 |

| 3 | This compound carbamate (B1207046) | 16.48 researchgate.net | 18.06 researchgate.net |

| 4 | This compound hemisuccinate | 12.01 researchgate.net | 12.00 researchgate.net |

| 5 | This compound sulfamate (B1201201) | 41.53 researchgate.net | 39.87 researchgate.net |

| 6 | Isoobtusol carbamate | 24.58 researchgate.net | 24.38 researchgate.net |

| 7 | Isoobtusol hemisuccinate | 4.93 researchgate.net | 5.56 researchgate.net |

| 8 | Isoobtusol sulfamate | 32.55 researchgate.net | 31.05 researchgate.net |

Biological Activities: Mechanistic Investigations in Preclinical Models

Molecular Mechanisms of Action in Cellular Systems

The marine-derived natural product Elatol has been the subject of mechanistic studies to elucidate its biological activities at the molecular level. Research in preclinical models has primarily focused on its role as a modulator of protein synthesis and an effector of mitochondrial function. These investigations have revealed a multi-faceted mechanism of action centered on the inhibition of key cellular processes.

This compound has been identified as a novel inhibitor of the DEAD-box RNA helicase eIF4A1, a critical component of the cap-dependent translation initiation machinery. nih.gov Eukaryotic translation initiation is a fundamental process for protein synthesis, and its dysregulation is a hallmark of various diseases, including cancer. patsnap.com The eIF4F complex, which includes eIF4A, is responsible for unwinding the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs) to allow for ribosome recruitment and the initiation of translation. patsnap.com this compound's interaction with eIF4A1 disrupts this intricate process through several distinct mechanisms.

The helicase function of eIF4A1 is dependent on the hydrolysis of ATP. frontiersin.org this compound has been demonstrated to be a specific inhibitor of the ATP hydrolysis activity of eIF4A1 in in vitro assays. nih.govaacrjournals.org This inhibition appears to be selective, as this compound shows less potency against other ATP-hydrolyzing enzymes. researchgate.net The mechanism is suggested to be ATP-competitive, stemming from its interaction with key residues within the ATP-binding pocket of the helicase core. nih.gov By preventing ATP hydrolysis, this compound effectively stalls the enzymatic cycle of eIF4A1, preventing it from carrying out its function in translation initiation.

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Target Specificity | Specific inhibitor of ATP hydrolysis by eIF4A1. | Demonstrates selectivity for a key component of the translation machinery. | nih.govaacrjournals.org |

| In Vitro Potency (IC50) | Effective inhibition observed in malachite green-based ATP hydrolysis assays. The IC50 for wildtype eIF4A1 was significantly lower than for mutants with altered binding sites. | Quantifies the direct inhibitory effect of this compound on the enzyme's catalytic activity. | nih.govresearchgate.net |

| Proposed Mechanism | Likely ATP-competitive, based on binding site interactions. | Provides insight into how this compound prevents the enzyme from utilizing its energy source. | nih.gov |

Beyond inhibiting ATPase activity, this compound directly disrupts the primary function of eIF4A1: its RNA helicase activity. nih.gov Using fluorescence-based assays, researchers have shown that this compound inhibits the ability of eIF4A1 to unwind RNA secondary structures. aacrjournals.org This inhibition is comparable to other known eIF4A1 inhibitors like hippuristanol (B1673253) and silvestrol. nih.gov The disruption of helicase activity is a direct consequence of this compound binding to the enzyme's core, preventing the conformational changes necessary for RNA unwinding. aacrjournals.org

The interaction between this compound and eIF4A1 is characterized by an unusual binding stoichiometry. Isothermal titration calorimetry experiments have revealed that two molecules of this compound bind to one molecule of eIF4A1 (2:1 stoichiometry). nih.govaacrjournals.org This binding has a dissociation constant (KD) of approximately 1.98 µM. nih.gov

Molecular modeling and mutagenesis studies have provided insights into the specific binding sites. researchgate.net The two this compound molecules are predicted to bind in adjacent pockets within the helicase core, located in the groove between the two RecA-like domains of eIF4A1. nih.govresearchgate.net These binding interactions involve key lysine (B10760008) residues:

K82: Located in the Walker A ATPase motif, this residue is crucial for ATP binding. Mutation of this site (K82R) significantly reduces the sensitivity of eIF4A1 to this compound, indicating that the interaction with K82 is of primary importance for inhibition. nih.govaacrjournals.org

K238: This residue in the carboxy-terminal RecA-like domain also contributes to this compound binding, although to a lesser extent than K82. The K238E mutant also showed reduced sensitivity to this compound. nih.govaacrjournals.org

The binding of this compound to these two distinct sites is responsible for the subsequent inhibition of both ATPase and helicase activities. aacrjournals.org

| Parameter | Finding | Methodology | Reference |

|---|---|---|---|

| Stoichiometry | 2:1 (this compound:eIF4A1) | Isothermal Titration Calorimetry | nih.govaacrjournals.org |

| Binding Affinity (KD) | 1.98 ± 0.31 μM | Isothermal Titration Calorimetry | nih.govaacrjournals.org |

| Key Interacting Residues | Lysine 82 (K82) and Lysine 238 (K238) | Molecular Modeling, Site-Directed Mutagenesis | nih.govresearchgate.net |

The ultimate consequence of inhibiting eIF4A1 activity is the suppression of cap-dependent protein synthesis. nih.gov This mode of translation is the primary mechanism for producing the vast majority of proteins in eukaryotic cells. nih.gov By targeting eIF4A1, this compound leads to an acute loss of translationally regulated proteins, particularly those encoded by mRNAs with highly structured 5' UTRs, which are especially dependent on eIF4A1's helicase activity. researchgate.netresearchgate.net This leads to growth arrest and apoptosis in sensitive tumor cells. aacrjournals.org The inhibition of protein synthesis is a key event that underlies the cytotoxic activities of this compound. nih.gov

In addition to its effects on cytoplasmic translation, this compound has been shown to disrupt mitochondrial homeostasis. The mitochondrion is a crucial organelle for cellular energy metabolism and is also involved in programmed cell death. mdpi.com Studies have indicated that mitochondria may be an initial target for this compound's cytotoxic effects. nih.govnih.gov

Investigations in Trypanosoma cruzi demonstrated that this compound induces depolarization of the mitochondrial membrane. nih.govnih.gov This depolarization is followed by an increase in the production of mitochondrial superoxide (B77818) anions, indicating a surge in oxidative stress originating from the electron transport chain. nih.govnih.gov This mitochondrial dysfunction is hypothesized to affect all cellular structures, ultimately leading to cell death. nih.gov

Mitochondrial Homeostasis Disruption

Induction of Mitochondrial Membrane Depolarization

Research has demonstrated that this compound directly targets the mitochondria, leading to a significant disruption of the mitochondrial membrane potential (ΔΨm). In studies using trypomastigotes of Trypanosoma cruzi, the causative agent of Chagas' disease, treatment with (-)-elatol resulted in a marked depolarization of the mitochondrial membrane. This effect is considered a primary event in its mechanism of action, suggesting that the mitochondrion is an initial and critical target organelle of the compound. The loss of membrane potential disrupts the normal functioning of the electron transport chain and is a key indicator of mitochondrial dysfunction.

Generation of Mitochondrial Superoxide Anions and Oxidative Stress

A direct consequence of this compound-induced mitochondrial dysfunction is the heightened production of reactive oxygen species (ROS). Specifically, investigations have shown that (-)-elatol treatment leads to an increase in the formation of mitochondrial superoxide anions (O₂•⁻) in T. cruzi. mdpi.com This surge in superoxide production overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress. The resulting oxidative damage affects cellular macromolecules, including lipids, proteins, and DNA, contributing significantly to the compound's cytotoxic effects. mdpi.com This mechanism involves the mitochondrial electron transport chain, which, when disrupted, leaks electrons that prematurely react with oxygen to form superoxide. mdpi.com

| Parameter | Observed Effect | Significance |

|---|---|---|

| Mitochondrial Membrane Potential (ΔΨm) | Depolarization | Indicates mitochondrial dysfunction; considered an initial event. |

| Mitochondrial Superoxide Anion (O₂•⁻) | Increased formation | Leads to oxidative stress and cellular damage. |

| Lipid Peroxidation | Increased | Evidence of oxidative damage to cell membranes. |

Activation of Mitochondrial Stress Pathways (e.g., OMA1-DELE1-ATF4)

The inhibition of mitochondrial translation by this compound triggers a sophisticated cellular signaling cascade known as the integrated stress response (ISR). Specifically, this compound activates the OMA1-DELE1-ATF4 mitochondrial stress pathway. This pathway is initiated when the mitochondrial protease OMA1 detects mitochondrial dysfunction. OMA1 then cleaves the protein DELE1, causing it to relocate from the mitochondrion to the cytosol. In the cytosol, the cleaved DELE1 binds to and activates the kinase HRI, which in turn phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α). This leads to the preferential translation of the transcription factor ATF4, a master regulator of the ISR that orchestrates a response to cellular stress. The activation of this pathway by this compound ultimately results in suppressed energy production and contributes to cell death.

Regulation of Cell Cycle Progression and Apoptosis Induction

Cell Cycle Arrest in G1 and Sub-G1 Phases

Based on the available scientific literature, no specific preclinical studies were identified that directly investigate the effect of this compound on arresting the cell cycle in the G1 and sub-G1 phases.

Activation of Apoptotic Pathways (Caspase-dependent Mechanisms)

The culmination of this compound-induced mitochondrial stress is the induction of programmed cell death, or apoptosis. In leukemia and lymphoma cells, the activation of the OMA1-DELE1-ATF4 pathway by this compound leads to apoptosis. The profound mitochondrial dysfunction, characterized by membrane depolarization, oxidative stress, and inhibition of protein synthesis, serves as a potent trigger for the intrinsic apoptotic pathway. This pathway typically involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the subsequent activation of initiator and effector caspases. While the induction of apoptosis by this compound is established, the specific involvement and activation of caspases in this process are inferred from the upstream mitochondrial events it triggers, as these are well-known initiators of caspase-dependent cell death. For instance, in T. cruzi, this compound treatment results in DNA fragmentation, a classic hallmark of the final execution phase of apoptosis. mdpi.com

| Biological Activity | Model System | Key Findings |

|---|---|---|

| Mitochondrial Disruption | Trypanosoma cruzi | Induces membrane depolarization and superoxide production. |

| Mitoribosome Inhibition | Leukemia/Lymphoma Cells | Potently and selectively inhibits mitochondrial protein synthesis. |

| Stress Pathway Activation | Leukemia/Lymphoma Cells | Triggers the OMA1-DELE1-ATF4 integrated stress response. |

| Apoptosis Induction | Leukemia/Lymphoma Cells, T. cruzi | Leads to programmed cell death, evidenced by DNA fragmentation. |

Modulation of Cell Cycle Regulatory Proteins (Cyclins, Cyclin-Dependent Kinases)

Mechanistic studies on the effects of this compound have shown its capacity to interfere with the cell cycle progression in cancer cell lines. Research indicates that this compound treatment leads to an increase in the population of cells in the G1 and sub-G1 phases of the cell cycle, a finding that suggests the induction of apoptosis. nih.gov The transition between cell cycle phases is a tightly regulated process controlled by complexes of cyclins and cyclin-dependent kinases (CDKs). nih.gov The arrest in the G1 phase, as observed with this compound treatment, is typically governed by the activity of G1-specific cyclin/CDK complexes, such as Cyclin D/CDK4 or CDK6 and Cyclin E/CDK2. nih.gov While this compound induces G1 phase arrest, the specific molecular interactions with individual cyclins and CDKs have not been fully detailed in the available literature. The observed cell cycle disruption is a key component of its cytotoxic activity, preventing neoplastic cells from proliferating. nih.govnih.gov

Alterations in Apoptosis-Related Protein Expression (Bcl-xl, Bak, Caspase-9, p53)

This compound has been identified as a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines, including leukemia and lymphoma. ashpublications.orgashpublications.org The mechanism underlying this effect involves the induction of significant mitochondrial stress. Specifically, this compound is known to trigger the OMA1-DELE1-ATF4 mitochondrial stress pathway, which ultimately leads to apoptosis. ashpublications.org The apoptotic process is fundamentally regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-xl) and pro-apoptotic members (like Bak), and the caspase cascade. nih.govresearchgate.net The intrinsic, or mitochondrial, pathway of apoptosis involves the release of cytochrome c from the mitochondria, which leads to the activation of initiator caspases, such as caspase-9. nih.govnih.gov While this compound's pro-apoptotic activity is well-established and linked to mitochondrial dysfunction, specific data detailing the modulation of expression levels of Bcl-xl, Bak, caspase-9, or the tumor suppressor protein p53 following this compound treatment are not extensively covered in the reviewed preclinical studies.

Protozoan-Specific Mechanistic Insights

Ultrastructural and Morphological Alterations in Parasites (Trypanosoma cruzi, Leishmania amazonensis)

This compound exhibits significant antiprotozoal activity, inducing profound ultrastructural and morphological changes in parasites such as Trypanosoma cruzi and Leishmania amazonensis. In T. cruzi, treatment with this compound leads to the appearance of aberrant-shaped cells. mdpi.com Transmission electron microscopy has revealed that a primary target of this compound is the parasite's single, large mitochondrion, where it causes extensive damage. mdpi.com

In Leishmania amazonensis, scanning electron microscopy of promastigotes treated with this compound shows notable morphological alterations compared to control cells. These changes include variations in cell size and shape, cell shrinkage, and rupture of the plasma membrane, leading to the loss of cytoplasmic contents. researchgate.net At the ultrastructural level, transmission electron microscopy reveals that this compound causes a pronounced swelling of the mitochondrion and the appearance of concentric membrane structures within this organelle. researchgate.net

| Parasite | Morphological Alterations | Ultrastructural Alterations |

|---|---|---|

| Trypanosoma cruzi | - Aberrant cell shapes | - Extensive mitochondrial damage |

| Leishmania amazonensis | - Changes in cell size and shape

| - Pronounced mitochondrial swelling

|

Impact on Parasite Cell Membrane and DNA Integrity

The trypanocidal action of this compound involves significant damage to the parasite's cellular barriers and genetic material. Studies on Trypanosoma cruzi have demonstrated that this compound induces a loss of both cell membrane and DNA integrity. mdpi.com The compound affects the parasite's plasma membrane, a critical structure for maintaining cellular homeostasis. mdpi.com This damage is evidenced by an increase in the permeability of the membrane to dyes like propidium (B1200493) iodide. mdpi.com The loss of membrane integrity contributes to the cascade of events leading to parasite death. mdpi.com

In addition to membrane damage, this compound treatment results in DNA fragmentation, a key feature of apoptosis. mdpi.com This effect has been observed in both trypomastigote and amastigote forms of T. cruzi. The induction of DNA damage is thought to be a consequence of oxidative stress triggered by mitochondrial dysfunction. mdpi.com

Formation of Autophagic Vacuoles in Parasites

A key mechanistic feature of this compound's action against protozoan parasites is the induction of autophagy. In Trypanosoma cruzi, treatment with this compound leads to the formation of autophagic vacuoles. mdpi.com This has been confirmed through fluorescence microscopy using monodansylcadaverine, a specific marker that accumulates in these structures. mdpi.com The formation of these vacuoles indicates that autophagy, a cellular process of self-digestion, is activated as a response to the stress induced by the compound, ultimately contributing to a form of programmed cell death. mdpi.com

Similarly, in Leishmania amazonensis, ultrastructural analysis has shown the formation of membrane structures suggestive of an autophagic process. These structures appear to be extensions of the endoplasmic reticulum, pointing towards the activation of this pathway as part of this compound's leishmanicidal mechanism. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Preliminary structure-activity relationship (SAR) studies have been conducted to understand how the chemical structure of this compound relates to its cytotoxic activity. These investigations have focused on modifying the hydroxyl group at the C-9 position to produce semi-synthetic derivatives with different polarities, including hemisuccinate, carbamate (B1207046), and sulfamate (B1201201) analogs. nih.gov The cytotoxicity of these compounds was then evaluated against human lung (A549) and embryo rhabdomyosarcoma (RD) tumor cell lines. nih.gov

The results indicate that the substituent at C-9 plays a crucial role in the cytotoxic activity. nih.gov this compound itself demonstrated significant cytotoxicity, with CC₅₀ values of 6.24 µM against A549 cells and 14.24 µM against RD cells. nih.gov However, modifications at the C-9 hydroxyl group generally led to a reduction in cytotoxic potency. For instance, the carbamate and sulfamate derivatives of this compound were less active than the parent compound against both cell lines. nih.gov This suggests that the free hydroxyl group is important for maintaining high cytotoxic activity, although in some cases, such as with the hemisuccinate of the related compound isoobtusol (B1255598), an increase in activity was observed. nih.gov These findings highlight that while chemical modification can be a strategy to alter properties like solubility, it can also significantly impact the biological activity of the this compound scaffold. nih.govnih.gov

| Compound | Modification at C-9 | A549 Cells | RD Cells |

|---|---|---|---|

| This compound (1) | -OH (unmodified) | 6.24 | 14.24 |

| This compound Carbamate (3) | -OC(O)NH₂ | 21.21 | 15.83 |

| This compound Hemisuccinate (4) | -OC(O)CH₂CH₂COOH | >50 | >50 |

| This compound Sulfamate (5) | -OSO₂NH₂ | 27.35 | 41.53 |

Influence of Halogen Atoms on Bioactivity and Target Interaction

The presence of both bromine and chlorine atoms in the structure of this compound is a defining characteristic and is considered crucial for its significant biological effects. nih.govnih.gov Halogenation is a common strategy in natural products to enhance bioactivity, often by improving properties such as lipophilicity and metabolic stability, which can facilitate passage across biological membranes. researchgate.netmdpi.com In marine environments, bromide is more frequently utilized by algae for the biosynthesis of secondary metabolites than chloride, despite the higher concentration of chloride in seawater, suggesting a specific evolutionary advantage for incorporating bromine. nih.gov

The specific contribution of the halogen atoms to this compound's bioactivity has been highlighted in structure-activity relationship (SAR) studies. Research on a collection of chamigrane-type sesquiterpenes, including this compound, has indicated that dehalogenation leads to a significant decrease in antiparasitic activity. nih.govmdpi.com This suggests that the bromine and chlorine atoms are not merely passive substituents but are actively involved in the molecular interactions that underlie this compound's mechanism of action.

While direct experimental evidence detailing the specific interactions of this compound's halogen atoms with its biological targets is still emerging, the principles of halogen bonding are likely at play. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on a target molecule, such as a protein or enzyme. nih.gov The strength of these interactions depends on the polarizability of the halogen, following the general trend I > Br > Cl > F. The presence of both bromine and chlorine in this compound's structure provides multiple potential sites for such high-affinity interactions, which could contribute to the stable binding of the molecule to its biological targets, thereby eliciting its potent effects.

Role of Spirocyclic Architecture and Chiral Centers in Molecular Recognition

Beyond its halogenation, the bioactivity of this compound is profoundly influenced by its three-dimensional structure, which is defined by a rigid spiro[5.5]undecane carbon skeleton and three specific chiral centers. nih.govnih.gov

The spirocyclic core imparts significant conformational rigidity to the molecule. nih.gov This pre-organized, three-dimensional arrangement is a common feature in many biologically active natural products and is thought to be advantageous for molecular recognition. researchgate.net By reducing the entropic penalty upon binding to a target, a rigid scaffold like that of this compound can lead to higher binding affinities. The spiro[5.5]undecane framework positions the various functional groups—including the halogen atoms, the hydroxyl group, and the methyl groups—in a precise spatial orientation, which is critical for complementary interactions with the binding sites of its molecular targets.

The critical importance of the precise stereochemistry of this compound has been demonstrated experimentally. The naturally occurring enantiomer, (+)-elatol, was found to be significantly more potent against the pathogenic amoeba Naegleria fowleri than its synthetic counterpart, (-)-elatol. This striking difference in activity underscores the highly specific nature of the interaction between this compound and its biological target, which can clearly distinguish between the two mirror-image forms of the molecule. Biological systems, such as enzymes and receptors, are themselves chiral, and thus their interactions with small molecules are highly stereoselective.

The following table presents the comparative activity of the two enantiomers of this compound against Naegleria fowleri, highlighting the crucial role of its chiral centers in molecular recognition and biological activity. nih.gov

| Compound | Target Organism (Strain) | IC₅₀ (µM) |

|---|---|---|

| (+)-Elatol | Naegleria fowleri (ATCC 30808™) | 1.08 |

| (-)-Elatol | Naegleria fowleri (ATCC 30808™) | 36.77 |

| (+)-Elatol | Naegleria fowleri (ATCC 30215™) | 1.14 |

| (-)-Elatol | Naegleria fowleri (ATCC 30215™) | 38.03 |

As the data indicates, (+)-elatol is approximately 34-fold more potent than (-)-elatol, providing compelling evidence that the specific spatial arrangement of the atoms, dictated by its chiral centers, is essential for effective molecular recognition and the resulting antiparasitic activity. nih.gov This stereoselectivity strongly suggests a specific binding interaction with a chiral biological target, such as an enzyme active site or a receptor binding pocket.

Ecological Roles and Environmental Interactions

Anti-Herbivory Defense Mechanisms

Elatol serves as a potent chemical deterrent, protecting Laurencia seaweeds from grazing by various marine herbivores. Its effectiveness can vary depending on the herbivore species and the concentration of the compound.

This compound has been widely demonstrated to act as an effective feeding deterrent against a broad spectrum of marine herbivores. In field studies, it has been shown to significantly reduce grazing by reef fish, leading to a decreased loss of palatable seagrasses like Thalassia by as much as 60% when coated with this compound mdpi.comresearchgate.netgatech.edu.

Against sea urchins, this compound exhibits strong deterrent effects. It has been reported to reduce grazing by the sea urchin Diadema antillarum by 86% and by Lytechinus variegatus in laboratory trials mdpi.comresearchgate.netgatech.eduscielo.brresearchgate.net. The compound also deters feeding by the crab Pachygrapsus transversus scielo.brresearchgate.net and snail species such as Littorina striata and Osilinus atratus scielo.brulpgc.es.

However, the efficacy of this compound as a feeding deterrent is not universal across all herbivore species. For instance, the black sea urchin Echinometra lucunter has been observed to tolerate this compound, consuming both the crude algae and artificial food containing this compound at tested concentrations, suggesting that this species may be palatable to E. lucunter mdpi.comresearchgate.netconicet.gov.ar.

The anti-herbivory effects of this compound are often concentration-dependent, meaning that higher concentrations generally lead to stronger deterrent effects hku.hkulpgc.es. Different herbivore species exhibit varying sensitivities and responses to this compound, highlighting species-specific chemical defenses in marine ecosystems gatech.edu.

Research on Laurencia dendroidea has shown that the concentration of this compound can increase in response to simulated herbivory, indicating an induced defense mechanism mdpi.com. Conversely, environmental factors such as elevated temperatures can negatively impact this compound production in L. dendroidea, potentially increasing the seaweed's susceptibility to herbivory scielo.brscirp.org.

Table 1: Examples of this compound's Feeding Deterrent Effects on Marine Herbivores

| Herbivore Species | Effect of this compound | Reduction in Grazing / Observation | Source(s) |

| Reef Fish | Deters feeding on palatable seagrass (Thalassia) | ~60% reduction in loss | mdpi.comresearchgate.netgatech.edu |

| Diadema antillarum (Sea Urchin) | Efficient deterrent | 86% reduction | mdpi.comresearchgate.netgatech.edu |

| Lytechinus variegatus (Sea Urchin) | Significantly reduced feeding | Not quantified, but significant | scielo.brresearchgate.net |

| Pachygrapsus transversus (Crab) | Significantly reduced feeding | Not quantified, but significant | scielo.brresearchgate.net |

| Littorina striata (Snail) | Significantly inhibited feeding | Not quantified, but significant | scielo.brulpgc.es |

| Osilinus atratus (Snail) | Significantly inhibited feeding | Not quantified, but significant | scielo.brulpgc.es |

| Echinometra lucunter (Sea Urchin) | Tolerated at tested concentrations | No deterrent effect observed | mdpi.comresearchgate.netconicet.gov.ar |

Anti-fouling Properties and Biofilm Inhibition in Marine Environments

Beyond herbivory deterrence, this compound also exhibits significant anti-fouling properties, which are crucial for preventing the attachment and growth of undesirable organisms on algal surfaces in marine environments. This compound has been shown to inhibit fouling in the field scielo.br. It significantly inhibits the settlement of natural assemblages of fouling organisms doi.org.

Detailed studies have demonstrated this compound's effectiveness against the settlement of larvae from key fouling species such as Balanus amphitrite (barnacle) and Bugula neritina doi.orgencyclopedia.pubmdpi.com. At a concentration of 10 ng cm⁻², this compound inhibited 100% of B. amphitrite larval settlement encyclopedia.pubmdpi.com. Furthermore, this compound exhibits high toxicity to barnacle cyprids (early larval stages), causing 100% mortality at 100 ng cm⁻² and approximately 90% mortality at 10 ng cm⁻² encyclopedia.pubmdpi.com. These anti-settlement activities are often linked to its broader antimicrobial properties, which can prevent the initial formation of biofilms—a critical step in the fouling process mdpi.comencyclopedia.pubmdpi.comjocpr.comup.ptint-res.com.

Antimicrobial and Antifungal Ecological Significance for Algal Protection

This compound plays a vital role in protecting Laurencia species from microbial and fungal infections. It is recognized for its potent antibacterial activity mdpi.com and has demonstrated broad-spectrum antimicrobial properties mdpi.comnih.govtandfonline.com. This defensive capability is a key mechanism for the alga to deter microbial attack in its competitive marine habitat int-res.com.

Allelopathic and Autotoxic Effects within Algal Communities (e.g., Inhibition of Photosynthesis in Laurencia dendroidea)

This compound exhibits both allelopathic and autotoxic effects, influencing interactions within and between algal populations. Allelopathy refers to the chemical inhibition of one organism by another, while autotoxicity describes the inhibition of an organism by its own produced substances.

Studies on Laurencia dendroidea have revealed that this compound inhibits photosynthesis, specifically by reducing the effective quantum yield of Photosystem II (ΦPSII) frontiersin.orgmdpi.comnih.govresearchgate.net. This inhibitory effect is observed in both autotoxic and allelopathic contexts.

Table 2: Autotoxic and Allelopathic Effects of this compound on Laurencia dendroidea Photosynthesis (ΦPSII Inhibition)

| Laurencia dendroidea Population | Effect Type | This compound IC₅₀ (μg/ml) | Source(s) |

| Azeda Beach | Autotoxicity | 87 | frontiersin.orgmdpi.comnih.govresearchgate.net |

| Forno Beach | Allelopathy | 277 | frontiersin.orgmdpi.comnih.govresearchgate.net |

The inhibition of ΦPSII was found to be more pronounced in the apical (growing) portions of the L. dendroidea thalli compared to the basal parts frontiersin.orgnih.govresearchgate.net. These findings underscore the potential of this compound to mediate intra- and inter-populational interactions, thereby playing a role in structuring algal communities frontiersin.orgmdpi.comnih.gov.

Intrinsic Transport and Localization of this compound within Algal Thalli

The effective deployment of this compound as a chemical defense necessitates its transport and localization within the algal thallus. In Laurencia dendroidea, halogenated metabolites, including this compound, are stored in specialized vesicles known as "corps en cerise" (cherry bodies) researchgate.net.

While this compound is found in larger quantities within the thallus, its presence on the surface of Laurencia obtusa is crucial for its defensive roles researchgate.netnih.gov. Evidence suggests a sophisticated transport system involving channel-like membranous connections between the "corps en cerise" and the cell wall of L. obtusa. These connections facilitate the movement of vesicles containing this compound from the storage sites to the cell wall region, enabling its exudation to the external surface researchgate.netnih.gov.

The transport of these secondary metabolites to the cell surface in L. dendroidea is a two-step process dependent on the cytoskeleton, involving both microfilaments and microtubules researchgate.net. Furthermore, ABCG proteins, a subfamily of ATP-binding cassette transporters known for their role in the transport of plant terpenes, are implicated in the exudation of these specialized metabolites across the cell membrane, highlighting a regulated and active transport mechanism for this compound within the algal thalli researchgate.net.

Advanced Research Methodologies and Analytical Techniques

Biochemical and Cell Biology Assays for Mechanistic Investigations in Preclinical Models

Confocal Microscopy and Live-Cell Imaging with Fluorescent Probes

Confocal microscopy and live-cell imaging, often enhanced with fluorescent probes, are indispensable tools in modern biological research, offering high-resolution visualization of cellular structures and dynamic processes in living systems mpg.deresearchgate.netmdpi.comnih.gov. These methodologies enable researchers to investigate the localization, movement, and interactions of biomolecules in real-time, providing insights into cellular mechanisms at a molecular level mpg.deresearchgate.netnih.gov. Fluorescent probes are designed to penetrate cells and specifically bind to target proteins or cellular compartments, often exhibiting increased fluorescence upon binding, thereby improving the signal-to-noise ratio mpg.demdpi.com.

While specific studies detailing the application of confocal microscopy and live-cell imaging directly to Elatol were not found in the provided information, these techniques are broadly applicable to natural products like this compound, particularly given its reported biological activities, such as antileishmanial effects mdpi.com. Such approaches could be employed to visualize this compound's cellular uptake, its intracellular distribution, or its impact on specific organelles, offering a deeper understanding of its mechanism of action. For instance, researchers could use fluorescently tagged this compound or probes sensitive to cellular changes induced by this compound to monitor its interaction with host or pathogen cells.

Synthetic Chemistry Methodologies

The total synthesis of complex natural products like this compound often necessitates sophisticated synthetic methodologies to achieve their intricate structures and specific stereochemistry.

Asymmetric Catalysis in Complex Natural Product Synthesis

Asymmetric catalysis plays a pivotal role in the synthesis of complex natural products by enabling the formation of specific stereoisomers with high enantioselectivity researchgate.netacs.org. The first total synthesis of this compound, a halogenated sesquiterpene, notably employed catalytic asymmetric methods researchgate.netresearchgate.netacs.orgnih.gov. A key step in this synthetic approach involved an enantioselective decarboxylative allylation, which was crucial for forming the all-carbon quaternary stereocenter present in this compound's structure researchgate.netresearchgate.netacs.org. This highlights how asymmetric catalysis is strategically utilized to control the stereochemical outcome, a critical aspect for biologically active compounds where specific enantiomers often exhibit desired activity. The development of chiral ligands, including C2-symmetric ligands and nonsymmetrical P,N-ligands, has been instrumental in advancing the scope and efficiency of asymmetric catalysis in various metal-catalyzed reactions researchgate.net.

Olefin Metathesis (e.g., Ring-Closing Metathesis)

Olefin metathesis, particularly ring-closing metathesis (RCM), has emerged as a powerful and convergent synthetic tool for the construction of cyclic structures in organic synthesis researchgate.netwpmucdn.commedwinpublishers.com. In the total synthesis of this compound, ring-closing olefin metathesis was identified as a key disconnection and a crucial step researchgate.netresearchgate.netacs.orgresearchgate.netwpmucdn.commedwinpublishers.compharmtech.com. This reaction was employed to concomitantly form the spirocyclic core of this compound and introduce the fully substituted chlorinated olefin moiety researchgate.netresearchgate.netacs.org. RCM is highly effective for synthesizing various ring sizes, including medium and large rings, and has been successfully applied to the synthesis of numerous complex natural products researchgate.netwpmucdn.commedwinpublishers.com. The utility of RCM in this compound's synthesis underscores its importance in efficiently creating challenging cyclic systems and carbon-carbon double bonds in a stereoselective manner, often utilizing catalysts such as Grubbs' second-generation catalyst wpmucdn.commedwinpublishers.compharmtech.com.

In silico and Computational Chemistry Approaches

Computational chemistry approaches provide valuable insights into the molecular properties and interactions of chemical compounds, complementing experimental research.

Molecular Docking and Dynamics Simulations for Target Binding Predictions

Molecular docking and molecular dynamics (MD) simulations are computational techniques widely used to predict and understand the interactions between small molecules (ligands) and biological macromolecules (targets) at an atomic level mdpi.comfrontiersin.orgacs.orgnih.gov. Molecular docking predicts the preferred binding orientation of a ligand within a target's binding site, while MD simulations provide a dynamic view of the ligand-target complex over time, accounting for flexibility and solvent effects mdpi.comfrontiersin.org. These simulations can offer insights into binding affinities, conformational changes upon binding, and the stability of the ligand-target complex mdpi.comfrontiersin.org.

This compound is known to exert its biological effects by inhibiting protein translation, specifically targeting the eukaryotic initiation factor 4A (eIF4A), a key component of the cap-dependent translation initiation complex . While this compound's mechanism of action involves eIF4A1 inhibition, detailed molecular modeling of its specific binding sites and the precise molecular mechanism of action remains an area for further investigation acs.org. Therefore, molecular docking and dynamics simulations could be instrumental in elucidating how this compound interacts with eIF4A1, identifying key residues involved in binding, and predicting the conformational changes induced by its binding, thereby facilitating future optimization efforts acs.org.

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are advanced computational methods used to determine the electronic structure, molecular geometry, and energetic properties of molecules based on the principles of quantum mechanics mdpi.comresearchgate.netrsc.orgarxiv.orgnih.gov. These calculations provide detailed information about electron distribution, bond strengths, and molecular orbitals, which are crucial for understanding a compound's reactivity and stability researchgate.netrsc.orgnih.gov. Furthermore, they are essential for conformational analysis, allowing researchers to identify the most stable three-dimensional arrangements of atoms in a molecule and the energy barriers between different conformations mdpi.comrsc.org.

Cheminformatics and Machine Learning for SAR Prediction and Data Analysis

Cheminformatics and machine learning methodologies are increasingly vital tools in chemical research, particularly for the analysis of Structure-Activity Relationships (SAR) and the prediction of compound properties. Cheminformatics involves the application of computational and informational techniques to chemical data, enabling the systematic exploration of relationships between chemical structures and their biological activities. nih.govbidd.group This approach can guide the design and optimization of compound libraries by identifying chemical features responsible for specific biological effects. nih.govbidd.group

Machine learning, a subset of artificial intelligence, further enhances these capabilities by developing predictive models that can estimate various compound properties, such as biological activity, based on existing data. nih.govinvivochem.cnclinisciences.com These models can identify patterns and correlations within large datasets, thereby expediting the process of designing new compounds with desired characteristics and reducing the need for extensive experimental testing. nih.govbidd.groupclinisciences.com While these advanced computational approaches hold significant promise for understanding and predicting the activities of natural products like this compound, specific detailed studies applying cheminformatics or machine learning directly to this compound for SAR prediction were not found in the currently available literature. However, the principles of these methodologies are broadly applicable to complex natural products given their diverse biological profiles.

Ecological Assay Methodologies (Laboratory and Field-Based Studies)

Ecological assay methodologies are crucial for understanding the biological functions and environmental impacts of natural compounds like this compound. These studies, conducted in both laboratory and field settings, provide insights into the compound's role in marine ecosystems, particularly concerning its defensive properties against herbivores and fouling organisms.

Feeding Deterrence Assays (e.g., Artificial Food Pellets)

Feeding deterrence assays are commonly employed to evaluate the anti-herbivory properties of natural products. These assays often utilize artificial food pellets, which are prepared by incorporating the test compound into a palatable base, allowing for controlled assessment of feeding behavior. nih.govmdpi.comnih.gov

Research on this compound has yielded varied results depending on the herbivore species. For instance, studies using artificial food pellets demonstrated that the black sea urchin, Echinometra lucunter, consumed pellets containing this compound, suggesting that this species may tolerate the compound at the concentrations tested. nih.gov This indicates that this compound may not act as a feeding deterrent for all potential consumers.

Conversely, this compound has shown significant deterrent activity against other marine herbivores. It was observed to reduce the grazing of Thalassia by reef fishes by 60%. nih.gov Furthermore, this compound proved to be a highly effective deterrent against the sea urchin Diadema antillarum, reducing grazing by 86%. nih.gov These findings highlight the species-specific nature of chemical defenses and the importance of conducting assays with ecologically relevant consumers.

Table 1: Summary of this compound's Feeding Deterrence Activity

| Herbivore Species | Assay Type | Observed Effect | Reference |

| Echinometra lucunter | Artificial food pellets | Palatable at tested concentrations | nih.gov |

| Reef fishes (on Thalassia) | Field experiment | Reduced grazing by 60% | nih.gov |

| Diadema antillarum | Field experiment | Reduced grazing by 86% | nih.gov |

Antifouling Bioassays (e.g., Larval Settlement Inhibition)

Antifouling bioassays assess the ability of a compound to prevent the attachment and growth of marine organisms on surfaces. Larval settlement inhibition assays are a key component, evaluating the compound's efficacy against the initial stages of biofouling. This compound has been extensively studied for its potent antifouling properties. cpachem.com

This compound, along with deschlorothis compound (B1209868), isolated from the red alga Laurencia rigida, demonstrated strong anti-settlement activity against the cypris larvae of the barnacle Amphibalanus amphitrite (formerly Balanus amphitrite). cpachem.com At a concentration of 10 ng cm⁻², this compound achieved 100% inhibition of A. amphitrite larval settlement. cpachem.com Deschlorothis compound also showed high efficacy, inhibiting 90% of larval settlement at the same concentration. cpachem.com

These natural compounds proved to be more effective than several commonly used synthetic antifouling agents, including Irgarol 1051, Sea-Nine 211, and Nopcocide N-96, when tested at a concentration of 10 ng cm⁻². cpachem.com this compound and deschlorothis compound also exhibited high toxicity to A. amphitrite nauplii (early larval stages), causing 100% mortality at 100 ng cm⁻² and significant mortality at lower concentrations (90% and 50–60% at 10 ng cm⁻² and 1 ng cm⁻², respectively). cpachem.com Furthermore, this compound has been shown to inhibit the settlement of the bryozoan Bugula neritina.

Table 2: Antifouling Activity Against Amphibalanus amphitrite Larval Settlement

| Compound | Concentration (ng cm⁻²) | Larval Settlement Inhibition (%) | Nauplii Mortality (at 100 ng cm⁻²) | Reference |

| This compound | 10 | 100 | 100% | cpachem.com |

| Deschlorothis compound | 10 | 90 | 100% | cpachem.com |

| Irgarol 1051 | 10 | Less effective than this compound/Deschlorothis compound | - | cpachem.com |

| Sea-Nine 211 | 10 | Less effective than this compound/Deschlorothis compound | - | cpachem.com |

| Nopcocide N-96 | 10 | Less effective than this compound/Deschlorothis compound | - | cpachem.com |

Chlorophyll (B73375) Fluorescence Imaging for Photosynthetic Inhibition

Chlorophyll fluorescence imaging is a non-invasive and highly sensitive technique used to assess the efficiency of photosynthetic processes in plants and algae. This method measures the re-emitted light from chlorophyll molecules, providing insights into the physiological state of the photosynthetic apparatus and detecting stress-induced changes long before visible symptoms appear.